molecular formula C8H18Cl3N5 B13629850 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride

Cat. No.: B13629850
M. Wt: 290.6 g/mol
InChI Key: XCTKNASDXXQWST-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is a chemical compound that features a piperazine ring substituted with a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride typically involves the reaction of piperazine with a 1H-1,2,4-triazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole derivative with similar structural features.

    Piperazine: A simple piperazine ring without the triazole substitution.

    1-(1H-1,2,4-Triazol-1-yl)ethanol: A compound with a similar triazole moiety but different functional groups.

Uniqueness

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is unique due to its combined piperazine and triazole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H18Cl3N5

Molecular Weight

290.6 g/mol

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;trihydrochloride

InChI

InChI=1S/C8H15N5.3ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;/h7-9H,1-6H2;3*1H

InChI Key

XCTKNASDXXQWST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN2C=NC=N2.Cl.Cl.Cl

Origin of Product

United States

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